N,N-Dimethylnonylamine

Overview

Description

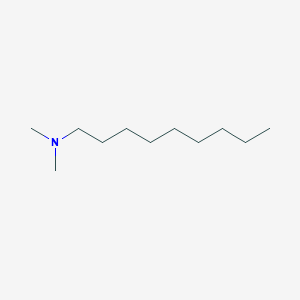

N,N-Dimethylnonylamine, also known as 1-(Dimethylamino)nonane, is a hydrophobic tertiary amine with the molecular formula CH₃(CH₂)₈N(CH₃)₂. It is a colorless liquid with a molecular weight of 171.32 g/mol. This compound is primarily used in organic synthesis and as a charge modifier in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dimethylnonylamine can be synthesized through the reaction of 1-bromononane with aqueous dimethylamine. The reaction typically occurs in ethanol under reflux conditions for about 5 hours. The mixture is then washed with distilled water to remove unreacted dimethylamine .

Industrial Production Methods: In an industrial setting, the continuous preparation method involves using N-propanol as a raw material. The process includes pumping N-propanol into a vaporizer, mixing it with hydrogen and dimethylamine, preheating, and introducing it into a fixed bed reactor for a substitution reaction. The reacted material is then condensed, cooled, and gas-liquid separated to recover this compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: this compound can participate in nucleophilic substitution reactions, especially with alkyl halides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride.

Substitution: Alkyl halides, typically under reflux conditions.

Major Products:

Oxidation: Corresponding amine oxides.

Reduction: Secondary amines.

Substitution: Quaternary ammonium salts.

Scientific Research Applications

Industrial Applications

1. Surfactants:

DMNA is widely used in the production of surfactants. Its amphiphilic nature makes it suitable for formulating detergents and emulsifiers, which are essential in industries ranging from personal care to agriculture.

2. Corrosion Inhibitors:

Due to its amine functionality, DMNA serves as a corrosion inhibitor in various industrial processes. It can form protective films on metal surfaces, thereby preventing oxidation and degradation.

3. Polymerization Agents:

DMNA acts as a polymerization initiator or accelerator in the synthesis of polymers. It is particularly useful in producing polyurethanes and other thermosetting plastics, where it enhances the reaction rates and improves material properties.

Pharmaceutical Applications

1. Drug Development:

Research indicates that DMNA derivatives have potential applications in drug development, particularly as intermediates in synthesizing pharmaceutical compounds. Its ability to modify biological activity makes it a valuable building block in medicinal chemistry.

2. Antimicrobial Agents:

Studies have shown that certain DMNA derivatives exhibit antimicrobial properties, making them candidates for developing new antibacterial or antifungal agents.

Environmental Applications

1. Bioremediation:

DMNA can be utilized in bioremediation processes to treat contaminated water and soil. Its surfactant properties help mobilize hydrophobic pollutants, facilitating their degradation by microorganisms.

Case Studies

Mechanism of Action

The mechanism of action of N,N-Dimethylnonylamine involves its role as a tertiary amine. It can act as a nucleophile in substitution reactions, where it donates a pair of electrons to form a new chemical bond. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its amine group, influencing biochemical pathways .

Comparison with Similar Compounds

N,N-Dimethyldecylamine: Similar structure but with a longer carbon chain.

N,N-Dimethyloctylamine: Similar structure but with a shorter carbon chain.

N,N-Dimethylhexadecylamine: Another tertiary amine with a significantly longer carbon chain.

Uniqueness: N,N-Dimethylnonylamine is unique due to its specific chain length, which provides a balance between hydrophobicity and reactivity. This makes it particularly useful in applications requiring moderate hydrophobicity and efficient nucleophilic properties .

Biological Activity

N,N-Dimethylnonylamine (also known as N,N-dimethylnonan-1-amine) is a chemical compound that has garnered attention for its potential biological activities and applications. This article delves into the biological activity of this compound, examining its metabolic pathways, toxicological effects, and relevant case studies.

Metabolism and Biotransformation

The metabolism of this compound involves various enzymatic processes primarily occurring in the liver. Key metabolic pathways include:

- N-Oxidation : This process converts this compound into this compound N-oxide, which may exhibit different biological activities compared to its parent compound.

- N-Demethylation : This pathway leads to the formation of N-methylnonylamine and formaldehyde, facilitated by cytochrome P450 enzymes .

Table 1: Metabolic Pathways of this compound

| Metabolic Process | Product | Enzyme Involved |

|---|---|---|

| N-Oxidation | This compound N-oxide | Flavin-containing monooxygenases |

| N-Demethylation | N-Methylnonylamine + Formaldehyde | Cytochrome P450 |

Toxicological Effects

Toxicological studies have shown that exposure to high doses of this compound can lead to several adverse effects. In chronic studies involving rodents, symptoms included:

- Body Weight Reduction : Significant decreases in body weight were observed in treated groups compared to controls.

- Hematological Changes : Exposure resulted in conditions such as methaemoglobinaemia and leukopenia, indicating potential impacts on red blood cell function .

- Neoplastic Effects : Long-term exposure studies indicated a potential link between high doses and the development of tumors in specific organs, such as the spleen and forestomach .

Case Study: Long-term Exposure in Rodents

In a two-year study conducted on F344/N rats and B6C3F1 mice, varying doses of this compound were administered via gavage. The findings highlighted:

- Survival Rates : Survival rates were comparable across treatment groups; however, some groups exhibited reduced survival due to morbid conditions.

- Tumor Incidence : There was a notable increase in squamous cell papillomas in the forestomach of female mice at high doses .

Genetic Toxicology

Genetic toxicology assessments have shown mixed results regarding the mutagenic potential of this compound:

- In bacterial assays (Salmonella typhimurium), it did not induce gene mutations.

- However, it exhibited mutagenic properties in mammalian cell lines under certain conditions .

Table 2: Genetic Toxicology Findings

| Test System | Result |

|---|---|

| Salmonella typhimurium | No mutagenicity |

| Mouse lymphoma cells | Positive response |

| Chinese hamster ovary cells | Variable results |

Properties

IUPAC Name |

N,N-dimethylnonan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25N/c1-4-5-6-7-8-9-10-11-12(2)3/h4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMAADDMFZSZCNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50338148 | |

| Record name | N,N-Dimethylnonylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50338148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17373-27-2 | |

| Record name | N,N-Dimethylnonylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50338148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Dimethylnonylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.